1-(4-chlorobenzyl)-4-(3-methylcyclohexyl)piperazine

Lipophilicity Physicochemical profiling CNS drug-likeness

This 1,4-disubstituted piperazine features a 4-chlorobenzyl moiety at N1 and a 3-methylcyclohexyl group at N4 (C₁₈H₂₇ClN₂, MW 306.9). The 3-methylcyclohexyl conformation and para-chloro electron-withdrawing character are critical for target selectivity in sigma receptor (σ1/σ2), MCH receptor modulation, and non-dopaminergic anti-ischemic programs. Positional isomers (e.g., 4-methylcyclohexyl or 3-chlorobenzyl) show altered binding; procurement of the exact substitution pattern validated in patent disclosures is essential for reproducible SAR and hit-to-lead optimization.

Molecular Formula C18H27ClN2
Molecular Weight 306.9 g/mol
Cat. No. B4906773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-4-(3-methylcyclohexyl)piperazine
Molecular FormulaC18H27ClN2
Molecular Weight306.9 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H27ClN2/c1-15-3-2-4-18(13-15)21-11-9-20(10-12-21)14-16-5-7-17(19)8-6-16/h5-8,15,18H,2-4,9-14H2,1H3
InChIKeyCCQYDTDTHNYNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazine – Structural Identity, Compound Class, and Procurement-Relevant Baseline


1-(4-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazine (molecular formula C18H27ClN2, exact mass 306.186 Da, molecular weight 306.9 g·mol⁻¹) is a synthetic 1,4-disubstituted piperazine derivative belonging to the benzylpiperazine subclass [1]. The compound is characterized by a 4-chlorobenzyl moiety attached to the piperazine N1 position and a 3-methylcyclohexyl group attached to the N4 position, producing a tertiary diamine architecture with a single aromatic chlorine substituent . Its structural framework places it within a class of piperazine derivatives that have been investigated across distinct therapeutic areas including anti-ischemic, antipsychotic, metabolic, and sigma-receptor-targeted indications [2][3]. The compound is primarily encountered as a research tool and screening intermediate; it is not an approved pharmaceutical agent and is supplied by specialty chemical vendors for laboratory use only.

Why In-Class Piperazines Cannot Be Interchanged with 1-(4-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazine: The Substituent-Position Problem


The 1,4-disubstituted piperazine scaffold is highly sensitive to both the electronic character of the N1-benzyl substituent and the steric profile of the N4-cyclohexyl substituent. Replacing the 4-chloro substituent with hydrogen (1-benzyl-4-(3-methylcyclohexyl)piperazine, MW 272.4) reduces molecular weight by ~34.5 Da and eliminates the electron-withdrawing aryl chlorine, altering both lipophilicity and potential charge-transfer interactions with aromatic receptor pockets [1]. Relocating the methyl group on the cyclohexyl ring from the 3-position to the 4-position (1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine) changes the conformational preference of the cyclohexyl moiety and repositions the methyl substituent relative to the piperazine ring, which can affect steric complementarity with receptor sub-pockets . Even shifting the chlorine from the para to the meta position on the benzyl ring (1-(3-chlorobenzyl)-4-(3-methylcyclohexyl)piperazine) alters the molecular dipole and hydrogen-bond-acceptor geometry . These seemingly minor structural perturbations can produce substantial differences in target binding affinity, selectivity, and ADME properties; therefore, procurement for a specific research program must match the exact substitution pattern validated in the relevant assay or patent disclosure.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazine Versus Its Closest Analogs


Molecular Weight and Predicted Lipophilicity vs. Non-Chlorinated Benzyl Analog

The target compound (C18H27ClN2, MW 306.9) incorporates a 4-chloro substituent on the benzyl ring, which contributes an atomic mass of 35.45 Da and an aromatic Hansch π value of +0.71 relative to the unsubstituted benzyl analog 1-benzyl-4-(3-methylcyclohexyl)piperazine (C18H28N2, MW 272.4) [1]. This π increment predicts a calculated logP elevation of approximately 0.5–0.8 units over the non-chlorinated comparator, whose computed XLogP3-AA is 3.8 [2]. The resulting lipophilicity shift (predicted logP ≈ 4.3–4.6 for the target compound) is consistent with the experimentally reported LogP of 4.89 for the closely related 1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine . This level of lipophilicity places the compound within the favorable range for blood-brain barrier penetration (typically logP 2–5), while the chlorine atom provides a handle for halogen-bonding interactions that the non-chlorinated analog cannot offer.

Lipophilicity Physicochemical profiling CNS drug-likeness

Steric Differentiation: 3-Methylcyclohexyl vs. 4-Methylcyclohexyl Substitution and the Impact on Predicted Receptor Binding Geometry

The 3-methylcyclohexyl substituent present in the target compound introduces a stereogenic center at the cyclohexyl C3 position, generating two possible diastereomeric forms (cis/trans relative configuration of the methyl and piperazine substituents) [1]. In contrast, the 4-methylcyclohexyl positional isomer (1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine) places the methyl group at the C4 position, which is remote from the piperazine attachment point and does not create an additional diastereomeric relationship with the N-cyclohexyl bond . The 3-methyl substitution positions the methyl group closer to the piperazine ring (3-bond distance vs. 4-bond distance for the 4-methyl isomer), which can sterically influence the rotational freedom of the cyclohexyl-piperazine bond and the chair conformation equilibrium of the cyclohexane ring. This differential steric environment is expected to produce distinct binding poses in receptors with confined hydrophobic sub-pockets, as demonstrated by the structure-activity relationship of cyclohexylpiperazine derivatives at melanocortin-4 receptors, where compounds bearing a cyclohexyl group showed consistent high-affinity binding (Ki <100 nM) that was sensitive to ring substitution pattern [2].

Stereochemistry Conformational analysis Structure-activity relationship

Non-Dopaminergic Pharmacological Profile Distinguishing the Benzyl-Cyclohexyl Piperazine Class from Arylpiperazine Predecessors

The patent family encompassing the target compound's structural class (1,4-disubstituted piperazines with benzyl N4-substitution and cyclohexyl N1-substitution) explicitly distinguishes these compounds from earlier arylpiperazines on the basis of their lack of dopaminergic activity [1]. According to the disclosure of US Patent 6,156,111 (and related patents), the instant benzyl- or heteroarylmethyl-piperazines are 'devoid of dopaminergic properties and the movement disorders often associated therewith,' whereas prior arylpiperazines (such as those disclosed in US 4,975,445 and US 4,957,921) possess dopaminergic properties associated with undesirable side effects including Parkinsonism and extrapyramidal symptoms such as catalepsy [2]. This pharmacological differentiation is explicitly claimed as a biological distinction, not merely a structural one, and is supported by in vivo anti-ischemic efficacy data in animal models without the dopaminergic side-effect burden. The target compound, by virtue of its benzyl (rather than aryl) attachment to the piperazine N4, falls within the non-dopaminergic class.

Dopaminergic selectivity Anti-ischemic Side-effect liability

Serotonin Transport Inhibition Potential Inherited from the 4-Chlorobenzylpiperazine Pharmacophore

The 4-chlorobenzylpiperazine fragment that constitutes the N1-substituent of the target compound is itself a documented inhibitor of [3H]5-HT (serotonin) uptake into rat brain synaptosomes . 1-(4-Chlorobenzyl)piperazine (CAS 23145-88-2) has been characterized as an inhibitor of serotonin reuptake, and it also attenuates the acute effects of MDMA, consistent with serotonergic modulation . In contrast, the non-chlorinated analog 1-benzylpiperazine (BZP) exhibits a different pharmacological profile dominated by dopaminergic and noradrenergic release rather than selective serotonin reuptake inhibition [1]. The target compound retains the 4-chlorobenzyl pharmacophore coupled to a 3-methylcyclohexyl substituent, which is predicted to modulate both the serotonin transporter affinity (via increased lipophilicity compared to the parent 1-(4-chlorobenzyl)piperazine) and the selectivity profile relative to the non-chlorinated benzylpiperazine scaffold.

Serotonin transporter [3H]5-HT uptake Monoamine pharmacology

Predicted Blood-Brain Barrier Penetration Favorability Based on Composite Physicochemical Parameters vs. Highly Polar Piperazine Analogs

The target compound possesses a topological polar surface area (tPSA) of 6.5 Ų, zero hydrogen-bond donors, one hydrogen-bond acceptor (the non-protonated piperazine nitrogen), and a moderate molecular weight of 306.9 Da . These parameters satisfy all key CNS multiparameter optimization (MPO) criteria: tPSA < 70 Ų, HBD = 0, MW < 350, and predicted logP within the 2–5 range [1]. By comparison, 1-(4-chlorobenzyl)piperazine (MW 210.7) lacks the cyclohexyl substituent and has lower lipophilicity, while more elaborate piperazine derivatives bearing polar sulfonamide or carboxylate functional groups have tPSA values exceeding 70 Ų and consequently reduced BBB permeability expectations. The 3-methylcyclohexyl substituent contributes both lipophilic bulk (enhancing BBB penetration) and steric occupancy (potentially limiting P-glycoprotein efflux recognition) without adding hydrogen-bond donors or acceptors that would increase tPSA and impair CNS access.

Blood-brain barrier permeability CNS multiparameter optimization Drug-likeness

Evidence-Backed Application Scenarios for 1-(4-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazine


Anti-Ischemic Drug Discovery Programs Requiring Non-Dopaminergic Neuroprotective Candidates

The target compound's structural class has been explicitly characterized in the patent literature as possessing anti-ischemic efficacy in animal models with a non-dopaminergic mechanism of action, thereby avoiding the extrapyramidal side effects associated with earlier arylpiperazine-based anti-ischemic agents [1]. Research programs screening for neuroprotective compounds in stroke or cerebral ischemia models should consider this compound class as a starting point for hit-to-lead optimization, with the 3-methylcyclohexyl substitution pattern providing a specific steric profile for SAR exploration. Procurement of the exact 4-chlorobenzyl-3-methylcyclohexyl substitution pattern is essential, as positional isomers may differ in their dopaminergic selectivity profiles.

Serotonergic Pathway Investigation: SERT-Modulated Behavioral Pharmacology Studies

The 4-chlorobenzylpiperazine pharmacophore retained in the target compound is a recognized serotonin reuptake inhibitory moiety, as demonstrated by [3H]5-HT uptake inhibition in rat brain synaptosomes by the parent fragment 1-(4-chlorobenzyl)piperazine . Researchers investigating serotonergic modulation of mood, anxiety, or cognition should select the 4-chloro-substituted benzylpiperazine scaffold over the non-chlorinated benzylpiperazine series, which carries a dopaminergic/noradrenergic releasing profile [2]. The addition of the 3-methylcyclohexyl group provides a vector for further tuning of lipophilicity and target selectivity without introducing hydrogen-bond donors that would compromise CNS penetration.

Sigma Receptor Ligand Screening in Oncology and CNS Diagnostic Applications

Cyclohexylpiperazine derivatives constitute a well-established scaffold for sigma-1 (σ1) and sigma-2 (σ2) receptor ligand development, with lead compounds such as PB28 (Ki = 0.68 nM at σ2, Ki = 0.38 nM at σ1) demonstrating subnanomolar affinity [3]. The target compound incorporates the cyclohexylpiperazine core recognized by sigma receptors and presents the 3-methylcyclohexyl variant as a sterically differentiated alternative to the unsubstituted cyclohexylpiperazine scaffold. Sigma receptors are overexpressed in multiple tumor types and are targets for PET imaging tracer development; the compound's favorable CNS MPO profile (tPSA 6.5 Ų, HBD = 0) additionally supports its evaluation as a radiotracer lead candidate for neuro-oncological imaging applications.

Melanin-Concentrating Hormone (MCH) Receptor Tool Compound for Metabolic Disorder Research

The patent literature covering substituted 1-benzyl-4-substituted piperazine analogues explicitly claims the use of these compounds as modulators of melanin-concentrating hormone (MCH) receptor binding, with therapeutic applications in metabolic disorders including obesity, type 2 diabetes, and dyslipidemias [4]. The target compound's specific substitution pattern (4-chlorobenzyl + 3-methylcyclohexyl) falls within the claimed generic scope, making it a relevant tool compound for academic or industrial MCH receptor pharmacology programs. Procurement of this exact substitution pattern is warranted for any laboratory seeking to validate or extend the MCH receptor patent claims or to develop MCH-targeted metabolic therapeutics.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-4-(3-methylcyclohexyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.